2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 1217500-72-5
VCID: VC0036388
InChI: InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
SMILES: B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O
Molecular Formula: C12H13BN2O4
Molecular Weight: 260.056

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

CAS No.: 1217500-72-5

Cat. No.: VC0036388

Molecular Formula: C12H13BN2O4

Molecular Weight: 260.056

* For research use only. Not for human or veterinary use.

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid - 1217500-72-5

Specification

CAS No. 1217500-72-5
Molecular Formula C12H13BN2O4
Molecular Weight 260.056
IUPAC Name [2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid
Standard InChI InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
Standard InChI Key DDOPLKCYKQDZCF-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O

Introduction

Chemical Identity and Structure

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is a heterocyclic organoboronic acid containing both pyrimidine and methoxybenzyl moieties. The compound features a boronic acid group at the 5-position of the pyrimidine ring, which serves as a versatile functional handle for various chemical transformations.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Registry Number1217500-72-5
Molecular FormulaC₁₂H₁₃BN₂O₄
Molecular Weight260.06 g/mol
IUPAC Name[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid
Creation DateJuly 26, 2010
Last ModifiedMarch 8, 2025

These parameters are essential for proper identification and classification of the compound in chemical databases and research literature .

Structural Descriptors

The structural characteristics of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid can be represented through various descriptors:

Descriptor TypeValue
InChIInChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
InChIKeyDDOPLKCYKQDZCF-UHFFFAOYSA-N
SMILESB(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O

These structural descriptors provide standardized representations that facilitate computational analysis and structure searching in chemical databases .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is crucial for its application in synthesis and research.

Computed Properties

The following table summarizes key computed properties of the compound:

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Exact Mass260.0968371 Da
Monoisotopic Mass260.0968371 Da

These properties influence the compound's behavior in various chemical environments and its potential interactions with biological targets .

Storage ParameterRecommended Condition
Temperature2-8°C
AtmosphereInert (preferably under nitrogen or argon)
Light ExposureProtected from light
HumidityLow humidity environment

Proper storage is essential for preserving the integrity of the boronic acid functionality, which can be susceptible to oxidation and hydrolysis under improper storage conditions .

Synthetic Applications

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid has emerged as a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science.

Role in Cross-Coupling Reactions

The boronic acid functionality makes this compound particularly valuable for cross-coupling reactions, especially Suzuki-Miyaura coupling. These reactions allow for carbon-carbon bond formation between the pyrimidine moiety and various aryl or heteroaryl halides, enabling the synthesis of complex molecules with diverse structural features.

Application in Protein Degrader Development

One of the most significant applications of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is in the synthesis of protein degrader building blocks. These compounds are essential components in targeted protein degradation, a promising approach in drug discovery that aims to selectively eliminate disease-causing proteins.

The pyrimidine scaffold provides a rigid core with defined spatial arrangement of substituents, while the boronic acid group serves as a versatile handle for further functionalization. The 4-methoxybenzyloxy group can act as a protecting group that can be selectively removed at later synthetic stages.

Hazard TypeClassification
Signal WordWarning
Hazard StatementsIrritant
Precautionary StatementsP501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330

These classifications indicate that the compound requires careful handling to minimize exposure and potential adverse effects .

First Aid Measures

In case of accidental exposure, the following first aid measures are recommended:

Exposure RouteRecommended Action
Skin ContactImmediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye ContactImmediately wash eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.
InhalationRemove to fresh air. In severe cases or if symptoms persist, seek medical attention.

These measures are critical for minimizing potential harm in case of accidental exposure to the compound .

Structure-Activity Relationships and Related Compounds

Understanding the relationship between 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid and structurally similar compounds provides valuable insights into its reactivity and potential applications.

Key Structural Elements

The compound contains several key structural elements that contribute to its chemical behavior:

  • Pyrimidine ring: Provides a nitrogen-containing heterocyclic core with specific electronic properties

  • Boronic acid group: Serves as a reactive site for various transformations, particularly cross-coupling reactions

  • 4-Methoxybenzyloxy group: Functions as a protecting group and contributes to the compound's physicochemical properties

Related Compounds

Several structurally related compounds have been reported in the literature:

CompoundCAS NumberStructural Difference
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid2225175-11-9Direct bond between pyrimidine and 4-methoxyphenyl
2-Methoxypyrimidine-5-boronic acid628692-15-9Simpler structure with methoxy instead of 4-methoxybenzyloxy
(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acidN/AContains amino linkage instead of oxy linkage

These related compounds demonstrate the versatility of the pyrimidine-5-boronic acid scaffold and its potential for diverse modifications to tune specific properties .

VendorPurityAvailable SizesStorage Recommendations
VulcanChem≥96%Research quantitiesInert atmosphere, 2-8°C
ChemsrcN/AN/AN/A
ChemBKN/AN/A2-8°C
CymitQuimicaDiscontinuedPreviously available in various sizesN/A

These vendors primarily target research institutions and pharmaceutical companies for research and development purposes .

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